(2R,4R)-4-Alloc-amino-1-Fmoc-pyrrolidine-2-carboxylic acid is a chiral compound that plays a significant role in organic and medicinal chemistry. This compound features a pyrrolidine ring with an allyloxycarbonyl (Alloc) protected amino group and a fluorenylmethyloxycarbonyl (Fmoc) protected carboxylic acid group. The specific stereochemistry of (2R,4R) is crucial for its biological activity and utility in synthetic applications, particularly in peptide synthesis and drug development .
The synthesis of (2R,4R)-4-Alloc-amino-1-Fmoc-pyrrolidine-2-carboxylic acid typically involves several key steps:
The synthetic route may require optimization to enhance yield and purity. Automated synthesis equipment can be employed for scaling up production processes. Each step's reaction conditions, such as temperature and solvent choice, are critical for achieving high-quality products.
The molecular formula of (2R,4R)-4-Alloc-amino-1-Fmoc-pyrrolidine-2-carboxylic acid is with a molecular weight of 436.46 g/mol. The compound features a pyrrolidine ring structure that contributes to its chiral properties.
Key structural data includes:
(2R,4R)-4-Alloc-amino-1-Fmoc-pyrrolidine-2-carboxylic acid participates in various chemical reactions:
The outcomes of these reactions depend on the specific reagents and conditions employed. For example, deprotection yields free amines, while coupling reactions produce amide derivatives essential for peptide synthesis.
The mechanism by which (2R,4R)-4-Alloc-amino-1-Fmoc-pyrrolidine-2-carboxylic acid exerts its effects primarily involves its role as a building block in peptide synthesis. The proximity of the amino and carboxylic acid groups within the pyrrolidine ring facilitates intramolecular interactions that are crucial for forming specific secondary structures such as beta-turns and gamma-turns in peptides . These conformations are vital for protein folding and function.
The compound exhibits moderate solubility characteristics:
Key chemical properties include:
(2R,4R)-4-Alloc-amino-1-Fmoc-pyrrolidine-2-carboxylic acid finds extensive applications in scientific research:
This compound's unique structural features enable researchers to explore new avenues in drug development and therapeutic interventions .
The structural complexity of pyrrolidine-containing amino acids demands precise orthogonal protection schemes to enable selective modification during peptide assembly. (2R,4R)-4-Alloc-amino-1-Fmoc-pyrrolidine-2-carboxylic acid exemplifies this approach, featuring two differentially protected nitrogen functionalities: the Fmoc (9-fluorenylmethoxycarbonyl) group at N1 and the Alloc (allyloxycarbonyl) group at the C4-amino position. This configuration permits sequential, independent deprotection under mild conditions—a cornerstone of modern peptide synthesis [1] [5].
The Fmoc group, with its UV-detectable characteristics (ε~267 nm), is cleaved via nucleophilic attack by secondary amines (e.g., piperidine in DMF, 20% v/v), yielding a dibenzofulvene adduct while preserving the acid- and base-sensitive Alloc group. Conversely, the Alloc moiety undergoes palladium(0)-catalyzed deallylation in the presence of nucleophilic scavengers (e.g., phenylsilane or morpholine), leaving the Fmoc group intact. This orthogonality is critical for synthesizing cyclic peptides or branched architectures where selective side-chain modification is required after main-chain elongation [8] [10].
Table 1: Orthogonal Protection Groups in (2R,4R)-Pyrrolidine Derivatives
Protection Group | Position Protected | Cleavage Conditions | Compatibility |
---|---|---|---|
Fmoc | N1 (Pyrrolidine ring) | 20-50% Piperidine/DMF, 5-20 min | Stable to mild acids/bases; labile to secondary amines |
Alloc | C4-Amino group | Pd(PPh₃)₄ (0.5-5 mol%), PhSiH₃, THF, 30-120 min | Stable to piperidine/TFA; labile to Pd(0) complexes |
Boc (Alternative) | C4-Amino group | 25-50% TFA/DCM, 15-60 min | Orthogonal to Fmoc; incompatible with strong acids during prolonged synthesis |
The Boc (tert-butoxycarbonyl) group serves as a common alternative to Alloc for C4-amino protection, as seen in the structurally similar compound (2R,4R)-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid (CAS: 1018332-24-5). However, Boc removal requires trifluoroacetic acid (TFA), which limits compatibility with acid-labile functionalities in complex peptides. The Alloc group’s metal-mediated deprotection offers superior orthogonality in such scenarios [5] [8].
Achieving the thermodynamically stable (2R,4R) configuration in pyrrolidine derivatives necessitates stereocontrolled synthetic routes. Two predominant strategies exist: chiral pool derivatization from enantiopure precursors and asymmetric catalytic synthesis.
Chiral Pool Approach: Trans-4-hydroxy-L-proline serves as the primary precursor due to its inherent (2S,4R) stereochemistry. The synthesis involves:
Catalytic Asymmetric Synthesis: Copper(I)-catalyzed 1,3-dipolar cycloadditions between azomethine ylides and β-substituted acrylates provide a direct route to enantiopure pyrrolidines. Using Cu(CH₃CN)₄PF₆/(R)-BINAP complexes, this method achieves >99% ee and >20:1 dr for the (2R,4R) isomer. The β-phthalimidoacrylate ester substrate positions the phthalimide group to direct facial selectivity, while the chiral ligand controls absolute stereochemistry [7].
Table 2: Stereoselective Synthesis Methods for (2R,4R)-Pyrrolidine Scaffolds
Method | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Advantages/Limitations |
---|---|---|---|---|
Chiral Pool (4-Hydroxyproline) | 1. MsCl/NaN₃; 2. PPh₃/H₂O; 3. Alloc-Cl; 4. Mitsunobu (DIAD/PhOH) | 45-60 | >99% ee (after recryst.) | High optical purity; multi-step route |
Cu(I)-Catalyzed Cycloaddition | Cu(CH₃CN)₄PF₆/(R)-BINAP, β-phthalimidoacrylate, RT, 24h | 75-98 | >99% ee, >20:1 dr | Single-step; requires chiral catalyst |
Enzymatic Resolution | Lipase PS (Pseudomonas cepacia), vinyl acetate, toluene | 35-45 (50% max) | >99% ee (single enantiomer) | Eco-friendly; low atom economy |
The optical purity of the final product is validated via optical rotation measurements: [α]D²⁰ = +29 ± 2° (C=1, DMF) for Boc-protected analogs, confirming retention of the (2R,4R) configuration [1] [5].
Integrating (2R,4R)-4-Alloc-amino-1-Fmoc-pyrrolidine-2-carboxylic acid into peptide chains employs either solid-phase peptide synthesis (SPPS) or solution-phase techniques, each with distinct operational profiles.
Solid-Phase Synthesis (SPPS):
Solution-Phase Synthesis:
Table 3: Performance Comparison of Solid-Phase vs. Solution-Phase Synthesis
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Typical Scale | 0.01-0.1 mmol (research scale) | 0.1-10 mmol (preparative scale) |
Coupling Efficiency | >99.5% per step (monitored by Kaiser test) | 85-95% per step (requires purification) |
Alloc Deprotection | Pd(0)/PhSiH₃ in DCM:THF (1:1), 30 min | Pd(0)/Morpholine in THF, 1-2 h |
Handling of C2 Stereocenter | Minimal epimerization (automatic exclusion of racemizing agents) | Moderate epimerization risk during activation |
Purification Needs | Final cleavage/purification only | Intermediate and final purification |
Storage stability dictates handling protocols: The compound requires storage at 0-8°C under inert atmosphere to prevent Alloc isomerization or Fmoc degradation, with shelf lives exceeding 24 months when desiccated [1] [6] [10].
The Alloc group’s orthogonality hinges on efficient Pd(0)-catalyzed deallylation, but reaction kinetics vary significantly with peptide sequence complexity. Key parameters influencing deprotection rates include:
Real-time monitoring via HPLC-MS reveals biphasic kinetics in structured peptides:
Microwave assistance (30-50°C, 5-10 min) accelerates the slow phase without racemization. Post-deprotection, Pd residues are removed by extraction with diethyldithiocarbamate resin or water-soluble thiol scavengers to prevent oxidative damage to methionine/cysteine [9].
Optimized Protocol for Challenging Sequences:
1. Dissolve peptide (0.1 mmol) in degassed THF (5 mL) 2. Add Pd(PPh₃)₄ (5 mol%) and PhSiH₃ (20 eq) 3. Flush with N₂, stir at 30°C for 60 min 4. Add diethyldithiocarbamate resin (0.3 mmol), stir 15 min 5. Filter, concentrate, precipitate in cold ether
This protocol achieves >98% deprotection yield in cyclosporine A analogs containing (2R,4R)-4-aminopyrrolidine, underscoring its robustness [8].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0